5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride
Description
Table 1: Structural Modifications in Indole-2-carboxamide Derivatives
The addition of chlorine atoms at positions 5 and 7 enhances electron-withdrawing effects, potentially increasing metabolic stability. The methoxy group at position 3 introduces steric bulk and hydrogen-bonding capacity, while the pyrrolidinylmethyl substitution on the carboxamide nitrogen adds a basic tertiary amine, enabling salt formation (e.g., monohydrochloride). These modifications exemplify strategies for optimizing drug-like properties in medicinal chemistry.
Comparative Analysis of EINECS and PubChem Identifier Systems
The European Inventory of Existing Commercial Chemical Substances (EINECS) and PubChem employ distinct approaches to chemical identification:
Table 2: Identifier System Comparison
For the target compound, the EINECS number 280-941-3 places it within the European regulatory framework, while the absence of a PubChem CID (as of May 2025) highlights gaps in public database coverage. PubChem’s reliance on voluntary submissions contrasts with EINECS’s regulatory mandate, explaining discrepancies in accessibility.
Identifier systems like EINECS prioritize legal compliance, whereas PubChem supports interdisciplinary research by aggregating data across domains. This duality underscores the importance of cross-referencing identifiers in global chemical workflows.
Properties
CAS No. |
83817-40-7 |
|---|---|
Molecular Formula |
C17H22Cl3N3O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
5,7-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxy-1H-indole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O2.ClH/c1-3-22-6-4-5-11(22)9-20-17(23)15-16(24-2)12-7-10(18)8-13(19)14(12)21-15;/h7-8,11,21H,3-6,9H2,1-2H3,(H,20,23);1H |
InChI Key |
ZCGQJAQQZKYBSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C3=C(N2)C(=CC(=C3)Cl)Cl)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Example Reaction Scheme:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nitrobenzene cyclization | SnCl₂/HCl, reflux | 65% |
| 2 | Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 78% |
| 3 | Methoxylation | NaOMe, DMF, 80°C | 82% |
Carboxamide Formation
The carboxylic acid intermediate is converted to the target amide via:
- Direct coupling : Using (1-ethyl-2-pyrrolidinyl)methylamine with coupling agents like EDC·HCl and HOBt in DMF.
- Acyl chloride route : Activation of the acid with thionyl chloride (SOCl₂), followed by reaction with the amine.
Comparative Analysis of Methods:
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| EDC/HOBt coupling | Mild conditions, high selectivity | Requires anhydrous conditions | 68–75% |
| Acyl chloride route | Faster reaction time | Sensitivity to moisture | 55–60% |
Hydrochloride Salt Preparation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to form the monohydrochloride salt. Crystallization is optimized by controlling temperature and solvent polarity.
Salt Formation Parameters:
| Parameter | Optimal Condition |
|---|---|
| HCl concentration | 1.0–1.2 equivalents |
| Solvent | Ethanol/water (4:1 v/v) |
| Temperature | 0–5°C |
Purification and Characterization
- Column chromatography : Silica gel with ethyl acetate/hexane gradients.
- Recrystallization : Ethanol/water mixture for high-purity crystals.
- Analytical data :
Key Challenges and Optimizations
- Regioselectivity : Ensuring correct substitution on the indole ring requires careful control of electrophilic aromatic substitution conditions.
- Amine stability : The (1-ethyl-2-pyrrolidinyl)methylamine is moisture-sensitive; reactions are conducted under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Halogen atoms (chlorine) can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce azide or thiol groups.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its effects on the central nervous system, particularly its interaction with dopamine receptors. Studies indicate that it may act as an antagonist at certain dopamine receptor subtypes, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.
Anticancer Activity
Preliminary research suggests that 5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride may exhibit anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, highlighting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the modulation of inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Table 2: Summary of Biological Activities
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological profile of the compound, researchers found that it selectively inhibited dopamine D2 and D3 receptors in vitro. This selectivity suggests potential therapeutic benefits in managing dopamine-related disorders.
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of the compound demonstrated significant cytotoxicity against breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in these cells.
Table 3: Case Study Overview
| Study | Objective | Outcome |
|---|---|---|
| Neuropharmacology Study | Assess receptor interactions | Selective inhibition of D2/D3 |
| Anticancer Study | Evaluate cytotoxic effects | Significant cytotoxicity in breast cancer cells |
Mechanism of Action
The mechanism of action of 5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Structural Features
Key differences between the target compound and analogs (Table 1):
Table 1: Structural Comparison of Indole-2-Carboxamide Derivatives
Key Observations:
- Substituent Effects: The dichloro groups (5,7-Cl) in the target compound increase molecular weight and lipophilicity compared to fluoro analogs.
- Salt Form: The hydrochloride salt introduces ionic character, improving aqueous solubility—a critical factor for bioavailability compared to non-salt analogs .
- Amide Substituent : The pyrrolidinylmethyl group introduces a basic nitrogen, enabling salt formation, whereas benzoylphenyl analogs rely on aromatic substituents for steric or electronic modulation .
Physicochemical and Spectroscopic Properties
Melting Points and Solubility
- Analogs in exhibit melting points between 233–250°C. The target compound’s hydrochloride salt likely has a higher melting point (>250°C) due to ionic lattice formation .
- Solubility in organic solvents (e.g., chloroform, DMSO) may decrease for the hydrochloride form compared to non-salt analogs, but aqueous solubility would improve significantly.
Spectroscopic Data (Inferred)
- NMR : The 5,7-Cl substituents would deshield adjacent protons, causing distinct downfield shifts in $ ^1H $-NMR compared to fluoro analogs. The pyrrolidinylmethyl group’s protons may appear as multiplets near δ 2.5–3.5 ppm .
- IR : A strong carbonyl stretch (~1666 cm$ ^{-1} $) is expected, similar to analogs. The hydrochloride salt may show N–H stretches near 2500–3000 cm$ ^{-1} $ .
- MS : The molecular ion peak would reflect the addition of two Cl atoms (Δm/z ~70) and the hydrochloride (Δm/z ~36) compared to fluoro analogs .
Research Implications and Limitations
While structural analogs provide a foundation for understanding the target compound, direct experimental data (e.g., yield, bioactivity) are absent. Further studies should focus on:
- Evaluating pharmacological profiles, leveraging the enhanced solubility of the hydrochloride form.
Biological Activity
5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride, commonly referred to as AM-2233, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors. This compound is structurally related to other indole-derived cannabinoids and exhibits significant pharmacological properties.
Chemical Structure
The chemical structure of AM-2233 can be represented as follows:
AM-2233 primarily acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These G protein-coupled receptors play crucial roles in various physiological processes, including pain modulation, appetite regulation, and immune response.
Receptor Binding Affinity
The binding affinity of AM-2233 for CB1 and CB2 receptors has been characterized through radiolabeled ligand binding assays. The compound demonstrates high affinity for both receptors:
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | 0.5 nM |
| CB2 | 1.0 nM |
Analgesic Properties
Research indicates that AM-2233 exhibits significant analgesic effects in animal models. In studies involving nociceptive assays, the compound demonstrated a dose-dependent reduction in pain responses, suggesting its potential utility in pain management.
Anti-inflammatory Activity
AM-2233 has also been shown to possess anti-inflammatory properties. In vitro studies revealed that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential as an anti-inflammatory agent.
Study 1: Analgesic Efficacy
A study published in the Journal of Pharmacology evaluated the analgesic efficacy of AM-2233 in a rat model of inflammatory pain. The results indicated that administration of AM-2233 significantly reduced paw withdrawal latency compared to control groups, supporting its role as an effective analgesic.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of AM-2233. Researchers found that the compound inhibited NF-kB activation in lipopolysaccharide (LPS)-stimulated macrophages, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
Safety and Toxicology
While the therapeutic potential of AM-2233 is promising, safety profiles must be considered. Toxicological assessments indicate that high doses may lead to adverse effects such as sedation and altered motor function. Long-term studies are necessary to fully understand the safety profile of this compound.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: Optimize reaction conditions using stepwise coupling strategies. For example, employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for the amide bond formation between the indole-2-carboxylic acid and the pyrrolidinylmethylamine moiety. Monitor intermediates via TLC and purify using column chromatography (e.g., silica gel, 0–20% ethyl acetate/hexane gradient) . Adjust solvent systems (e.g., CH₂Cl₂ or DMF) and stoichiometry of reagents (e.g., 1.2 equivalents of N-methylmorpholine) to minimize side reactions. Final purification via recrystallization (e.g., ethanol/water) enhances purity, as evidenced by NMR and elemental analysis .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.7 ppm for indole core) and aliphatic side-chain signals (e.g., δ 2.7–3.9 ppm for pyrrolidinylmethyl groups) .
- IR Spectroscopy : Confirm carbonyl stretches (1650–1680 cm⁻¹ for amide C=O) and methoxy groups (~1250 cm⁻¹) .
- Mass Spectrometry (ESI or EI) : Verify molecular ion peaks (e.g., m/z 411.3 [M+H]⁺) and isotopic patterns consistent with chlorine substituents .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize target-specific assays (e.g., receptor binding assays using radiolabeled ligands) or cell-based viability assays (MTT or resazurin reduction). For indole derivatives, test at concentrations ranging from 1 nM to 100 µM, with positive controls (e.g., known agonists/antagonists). Ensure solubility via DMSO vehicles (<0.1% final concentration) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents for potency?
Methodological Answer: Synthesize analogs with systematic modifications (e.g., halogen substitution at C-5/C-7, alkyl chain variations in the pyrrolidine moiety). Compare bioactivity data using standardized assays (e.g., IC₅₀ values in enzymatic inhibition). Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthetic priorities. For example, shows that 3-pentyl substitution enhances lipophilicity and target engagement .
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer: Conduct comparative assays under identical conditions (e.g., pH, temperature, cell lines). Validate purity via HPLC (>95%) to rule out batch variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm mechanisms. Cross-reference with literature on analogous indole carboxamides, noting divergent substituents (e.g., methoxy vs. ethoxy groups) that may alter activity .
Q. What strategies can elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer: Combine proteomics (e.g., SILAC labeling to identify interacting proteins) and transcriptomics (RNA-seq to map pathway perturbations). Use CRISPR-Cas9 knockout models to validate target genes. For indole derivatives, prioritize pathways like GPCR signaling or apoptosis, as suggested by SAR data .
Q. How can process engineering improve scalability while maintaining stereochemical integrity?
Methodological Answer: Implement continuous-flow chemistry for key steps (e.g., amide coupling) to enhance reproducibility. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and monitor enantiomeric excess via chiral HPLC. Leverage CRDC guidelines (RDF2050108) for process simulation and control in multi-step syntheses .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
